2,4-Dichloro-6-[(dimethylamino)methyl]phenol
Description
2,4-Dichloro-6-[(dimethylamino)methyl]phenol is an organic compound with the molecular formula C9H11Cl2NO It is a chlorinated phenol derivative, characterized by the presence of two chlorine atoms and a dimethylamino group attached to the phenol ring
Properties
CAS No. |
56733-61-0 |
|---|---|
Molecular Formula |
C9H11Cl2NO |
Molecular Weight |
220.09 g/mol |
IUPAC Name |
2,4-dichloro-6-[(dimethylamino)methyl]phenol |
InChI |
InChI=1S/C9H11Cl2NO/c1-12(2)5-6-3-7(10)4-8(11)9(6)13/h3-4,13H,5H2,1-2H3 |
InChI Key |
MHXBUQBHTYREBE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(C(=CC(=C1)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[(dimethylamino)methyl]phenol typically involves the chlorination of phenol derivatives followed by the introduction of the dimethylamino group. One common method includes the reaction of 2,4-dichlorophenol with formaldehyde and dimethylamine under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, where the formaldehyde and dimethylamine react to form the dimethylaminomethyl group, which then attaches to the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-[(dimethylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to remove the chlorine atoms or modify the dimethylamino group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2,4-Dichloro-6-[(dimethylamino)methyl]phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-[(dimethylamino)methyl]phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the dimethylamino group can interact with various receptors or enzymes. These interactions can lead to changes in the activity of the target molecules, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Lacks the dimethylamino group, making it less versatile in certain chemical reactions.
2,6-Dichloro-4-[(dimethylamino)methyl]phenol: A positional isomer with similar properties but different reactivity due to the position of the chlorine atoms.
4-Methyl-2,6-dimethoxyphenol: Contains methoxy groups instead of chlorine, leading to different chemical behavior.
Uniqueness
2,4-Dichloro-6-[(dimethylamino)methyl]phenol is unique due to the presence of both chlorine atoms and a dimethylamino group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
